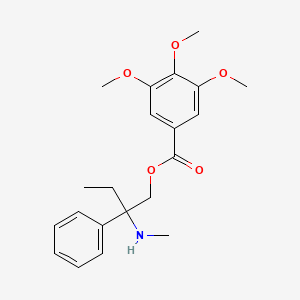

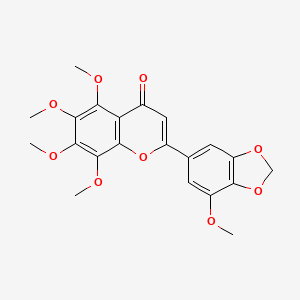

Benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "Benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester" involves multistep reactions, including Grignard reactions, Wittig reactions, and saponification processes. For example, the synthesis of (E)-4-((3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid was achieved starting from β-cyclocitral, leading to the target compound through a series of reactions with an overall yield of 87% (Das & Kabalka, 2008).

Molecular Structure Analysis

Structural analyses of benzoic acid derivatives are typically performed using techniques such as X-ray diffraction, NMR, and MS spectroscopy. The crystal structure of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester revealed interesting insights into the molecular configuration and interactions within the crystal lattice, showcasing the compound's complex structural characteristics (Zhao et al., 2010).

Aplicaciones Científicas De Investigación

Gut Health and Feed Additives

Benzoic acid has been recognized for its antibacterial and antifungal properties, widely used in food and feeds. Research indicates that appropriate levels of benzoic acid can improve gut functions, including digestion, absorption, and the gut barrier, by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration can damage gut health. This highlights the significance of benzoic acid in promoting animal growth and health through gut function enhancement (Mao et al., 2019).

Environmental Degradation and Toxicity

The degradation of chemicals like acetaminophen in aquatic environments through advanced oxidation processes (AOPs) generates by-products, including benzoic acid derivatives. These by-products, such as hydroquinone and benzoic acid, have been identified as potentially harmful to ecosystems if released untreated. The study of AOPs and their effects on environmental and human health is crucial for understanding and mitigating the impact of pharmaceuticals and their degradation products in water sources (Qutob et al., 2022).

Pharmacokinetic Analysis

A detailed pharmacokinetic analysis of benzoic acid in various species, including humans, rats, and guinea pigs, offers insights into dietary exposures and interspecies differences in metabolism. This research underlines the importance of physiologically-based pharmacokinetic (PBPK) models for assessing the safety of benzoic acid as a food and beverage preservative, considering metabolic and dosimetric variations across species (Hoffman & Hanneman, 2017).

Benzoxaboroles Applications

Benzoxaboroles, derivatives of phenylboronic acids, demonstrate a wide range of applications, including biological activities and clinical trials. Their ability to bind hydroxyl compounds positions them as potential molecular receptors for sugars and glycoconjugates, indicating the diverse scientific applications of benzoic acid derivatives in medical and pharmaceutical research (Adamczyk-Woźniak et al., 2009).

Antimicrobial and Anti-inflammatory Properties

The antimicrobial and anti-inflammatory properties of benzoic acid and its derivatives, especially in relation to sepsis-associated low molecular compounds, are significant. Phenylcarbonic acids, including benzoic acid, exhibit bioregulatory activity affecting both bacteria and eukaryotic cells. Understanding these properties is essential for developing new therapeutic strategies based on regulating the balance of aromatic microbial metabolites in the human body (Beloborodova et al., 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4/h7-13,22H,6,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPDLGDYDUPYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004638 | |

| Record name | 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester | |

CAS RN |

84333-59-5 | |

| Record name | N-Desmethyltrimebutine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084333595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOR-TRIMEBUTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI1BF6F0VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[18-(2,5-Dioxopyrrolidin-1-yl)-18-oxooctadecan-3-yl]-4,4-dimethyl-1,3-oxazolidin-3-yl}oxidanyl](/img/structure/B1201602.png)

![5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione](/img/structure/B1201603.png)

![Dibenz[b,f]oxepin](/img/structure/B1201610.png)

![2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1201619.png)